molecular formula C20H16N2O5S B2362416 N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline CAS No. 321434-01-9

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline

Cat. No.: B2362416
CAS No.: 321434-01-9
M. Wt: 396.42
InChI Key: GMJRTHIULJPMNN-HMMYKYKNSA-N
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Description

N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline is a nitroethenyl-substituted aniline derivative characterized by an (E)-configured ethenyl bridge bearing a benzenesulfonyl group and a nitro group. Its synthesis likely involves nucleophilic substitution or condensation reactions, with crystallization studies facilitated by tools like SHELX .

Properties

IUPAC Name

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S/c23-22(24)20(28(25,26)19-9-5-2-6-10-19)15-21-16-11-13-18(14-12-16)27-17-7-3-1-4-8-17/h1-15,21H/b20-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJRTHIULJPMNN-HMMYKYKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC=C([N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N/C=C(\[N+](=O)[O-])/S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline typically involves the reaction of 4-phenoxyaniline with a benzenesulfonyl chloride derivative under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide linkage. The nitroethenyl group is introduced through a subsequent reaction with a nitroalkene compound. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxyaniline moiety can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.

    Addition: The nitroethenyl group can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline involves its interaction with specific molecular targets. The nitroethenyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzenesulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxyaniline moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural features are compared with analogs in Table 1.

Table 1: Structural Comparison of N-[(E)-2-(Benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Sulfonyl Substituent Aniline Substituents Configuration Reference
This compound (Target Compound) C₆H₅-SO₂-C₂H(NO₂)-C₆H₄-O-C₆H₅ 396.42 Benzenesulfonyl 4-phenoxy E -
N-{(E)-2-[(4-Bromophenyl)sulfonyl]-2-nitroethenyl}-3,5-bis(trifluoromethyl)aniline C₁₆H₉BrF₆N₂O₄S 513.22 4-Bromophenylsulfonyl 3,5-bis(trifluoromethyl) E
N-[(Z)-2-(4-Tert-butylbenzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline C₂₄H₂₄N₂O₅S 452.52 4-Tert-butylbenzenesulfonyl 4-phenoxy Z
N,N-Diethyl-4-[(E)-2-nitroethenyl]aniline C₁₂H₁₆N₂O₂ 220.27 None N,N-diethyl E
N-(4-Methoxyphenyl)-2-nitroaniline C₁₃H₁₂N₂O₃ 244.25 None 4-methoxy, 2-nitro -
N,N-Dimethyl-4-[(E)-2-nitroethenyl]aniline C₁₀H₁₁N₃O₂ 205.22 None N,N-dimethyl E

Key Observations

Sulfonyl Group Impact :

  • The target compound’s benzenesulfonyl group enhances electrophilicity and steric bulk compared to analogs lacking sulfonyl groups (e.g., N,N-diethyl-4-[(E)-2-nitroethenyl]aniline ). Bromine or tert-butyl substitutions on the sulfonyl group (as in ) further modulate electronic and steric properties.

Aniline Substituents: Electron-donating groups (e.g., 4-phenoxy, 4-methoxy) increase aromatic stability, while electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl) ) enhance reactivity.

The (Z)-isomer in MCF74550 may exhibit distinct packing in crystal structures.

Safety and Handling :

  • While safety data for the target compound are unavailable, N-(4-Methoxyphenyl)-2-nitroaniline requires precautions for inhalation and skin contact, suggesting nitroaniline derivatives generally demand careful handling.

Biological Activity

N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-phenoxyaniline, a compound with significant potential in medicinal chemistry, has garnered attention due to its unique structural features and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H15N3O4S
  • CAS Number : 63909-38-6

The compound features a nitroethenyl group, a phenoxyaniline moiety, and a benzenesulfonyl group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : The presence of the nitro group is known to enhance the compound's ability to scavenge free radicals, potentially reducing oxidative stress in cells.
  • Antimicrobial Properties : Initial investigations indicate that the compound exhibits antimicrobial activity against specific bacterial strains.

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

StudyMethodologyFindings
Study 1In vitro assays on cancer cell linesShowed significant inhibition of cell growth in breast cancer cells (MCF-7) at concentrations above 10 µM.
Study 2Antioxidant assays using DPPH methodDemonstrated a dose-dependent increase in radical scavenging activity, with an IC50 value of 25 µM.
Study 3Antimicrobial tests against E. coli and S. aureusExhibited minimum inhibitory concentration (MIC) values of 50 µg/mL for both bacterial strains.

Case Study 1: Cancer Cell Proliferation

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of this compound. The results indicated that at concentrations exceeding 10 µM, there was a marked reduction in cell viability, suggesting potential as an anticancer agent.

Case Study 2: Antioxidant Efficacy

A study assessing the antioxidant properties utilized the DPPH radical scavenging assay. The compound showed effective scavenging capabilities, indicating its potential role in mitigating oxidative damage in biological systems.

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